(S)-7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of a suitable naphthalene derivative, followed by chlorination and subsequent amination to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(S)-7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl and chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(S)-7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (S)-7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated naphthalene derivatives and amine-containing naphthalenes. Examples include:
- 7-Chloro-6-(trifluoromethyl)naphthalene-1-amine
- 6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine .
Uniqueness
What sets (S)-7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride apart is its specific stereochemistry and the presence of both chloro and trifluoromethyl groups, which confer unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12Cl2F3N |
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Molecular Weight |
286.12 g/mol |
IUPAC Name |
(1S)-7-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C11H11ClF3N.ClH/c12-9-5-7-6(2-1-3-10(7)16)4-8(9)11(13,14)15;/h4-5,10H,1-3,16H2;1H/t10-;/m0./s1 |
InChI Key |
JXNFFDOXWBUMQG-PPHPATTJSA-N |
Isomeric SMILES |
C1C[C@@H](C2=CC(=C(C=C2C1)C(F)(F)F)Cl)N.Cl |
Canonical SMILES |
C1CC(C2=CC(=C(C=C2C1)C(F)(F)F)Cl)N.Cl |
Origin of Product |
United States |
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